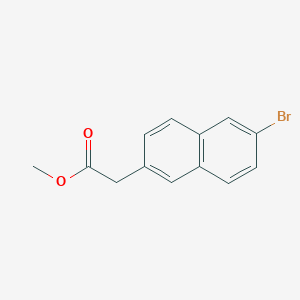

Methyl 2-(6-bromonaphthalen-2-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-bromonaphthalen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOQLVKEOCVDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for Carbon-Carbon Bond Formation Leading to the Naphthalene (B1677914) Core Structure

The construction of the substituted naphthalene skeleton is a foundational aspect of synthesizing the target molecule. Modern organic chemistry offers a variety of powerful carbon-carbon bond-forming reactions that can be utilized to build such aromatic systems. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in connecting aryl or vinyl halides with appropriate coupling partners to construct complex molecular frameworks. chemistry.coach For instance, the Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a process catalyzed by palladium and copper(I) cocatalysts. chemistry.coach Enzymatic C-C bond-forming reactions have also emerged as a sustainable alternative for creating the carbon backbone of organic molecules. nih.gov

The direct precursor to the target ester is 6-Bromonaphthalen-2-yl acetic acid. The synthesis of this acid requires the introduction of an acetic acid moiety onto the 6-bromo-naphthalene scaffold. One plausible route involves the Friedel-Crafts acylation of 2-bromonaphthalene (B93597) with acetyl chloride to produce 2-acetyl-6-bromonaphthalene. prepchem.com This ketone can then be converted to the desired acetic acid derivative through reactions such as the Willgerodt-Kindler reaction, which transforms aryl alkyl ketones into the corresponding carboxylic acids (via a thioamide intermediate), thereby extending the carbon chain appropriately.

Another key precursor is 2-bromo-6-methylnaphthalene, which can be synthesized from the readily available 2-hydroxy-6-methylnaphthalene. google.com This intermediate can then undergo liquid-phase air oxidation in the presence of a heavy metal and bromine compound catalyst to yield 6-bromo-2-naphthalenecarboxylic acid. google.com While this provides the naphthalene core with a carboxyl group, further steps would be needed to homologate it to the acetic acid side chain.

Key intermediates play a crucial role in the synthesis of the target compound. The preparation of these building blocks is a critical first step.

6-bromo-2-naphthol (B32079): This intermediate is commonly synthesized from 2-naphthol (B1666908) (β-naphthol). The process involves a two-step reaction: bromination followed by reduction. youtube.com Initially, 2-naphthol is treated with excess bromine in glacial acetic acid, which leads to the formation of 1,6-dibromo-2-naphthol. youtube.comorgsyn.org This dibrominated intermediate is then selectively reduced to remove the bromine atom at the 1-position. The reduction is typically accomplished using mossy tin in boiling acetic acid. orgsyn.orgguidechem.com This procedure yields crude 6-bromo-2-naphthol, which can be purified by vacuum distillation and recrystallization. orgsyn.org

Table 1: Synthesis of 6-bromo-2-naphthol from 2-naphthol

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference(s) |

| Bromination | 2-naphthol | Bromine, Glacial Acetic Acid | 1,6-dibromo-2-naphthol | Intermediate | orgsyn.org, youtube.com |

| Reduction | 1,6-dibromo-2-naphthol | Mossy Tin, Acetic Acid, Heat | 6-bromo-2-naphthol | 96-100% (crude) | orgsyn.org |

6-bromo-2-naphthoic acid: This carboxylic acid is another vital intermediate. It can be prepared through the saponification (hydrolysis) of its corresponding methyl ester, methyl 6-bromo-2-naphthalenecarboxylate. chemicalbook.com The hydrolysis is typically carried out using a base like potassium hydroxide (B78521) in methanol (B129727), followed by acidification to precipitate the pure carboxylic acid. chemicalbook.com An alternative synthesis starts from 2-bromo-6-methylnaphthalene, which is subjected to liquid-phase air oxidation using a heavy metal catalyst to produce 6-bromo-2-naphthalenecarboxylic acid in high yield. google.com

These intermediates can then be chemically modified to introduce the acetic acid side chain required for the final product. For example, the hydroxyl group of 6-bromo-2-naphthol can be used to direct the addition of a two-carbon unit through various synthetic transformations.

Esterification Techniques for Methyl 2-(6-bromonaphthalen-2-yl)acetate Synthesis

Once the precursor, 6-bromonaphthalen-2-yl acetic acid, is obtained, the final step is its conversion to the methyl ester.

Direct esterification, particularly Fischer-Speier esterification, is a common and efficient method for this transformation. rug.nl This acid-catalyzed condensation involves reacting the carboxylic acid with an excess of methanol. A strong acid, such as concentrated sulfuric acid, is typically used as the catalyst. The reaction is refluxed until completion, and the product is then isolated by quenching the reaction, extracting with an organic solvent, and purifying. chemicalbook.com A similar procedure is used to synthesize methyl 6-bromo-2-naphthalenecarboxylate from 6-bromo-2-naphthalenecarboxylic acid, where methanol serves as both the solvent and the reactant, and concentrated sulfuric acid acts as the catalyst, achieving a quantitative yield. chemicalbook.com

Transesterification is another potential, though less direct, method for synthesizing the target methyl ester. This process would involve converting a different ester of 6-bromonaphthalen-2-yl acetic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. While chemically viable, this approach is generally less efficient for preparing a simple methyl ester compared to direct esterification from the carboxylic acid.

Functional Group Transformations and Derivatization Strategies of this compound

This compound possesses two primary reactive sites: the aryl bromide and the methyl ester group. These functional groups allow for a wide range of transformations, making the compound a valuable building block for more complex molecules. guidechem.com

The bromine atom on the naphthalene ring is a versatile handle for introducing new functional groups via substitution or coupling reactions. guidechem.com It is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki coupling with boronic acids. This reactivity is leveraged in the synthesis of pharmaceutical compounds. For example, the closely related methyl 6-bromo-2-naphthoate is a key intermediate in the synthesis of the retinoid drug Adapalene, where it is coupled with an adamantyl-substituted boronic acid. guidechem.com

The methyl ester functional group can also undergo various transformations.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Product |

| Hydrolysis | LiOH, NaOH, or H₂O/H⁺ | 2-(6-bromonaphthalen-2-yl)acetic acid |

| Reduction | LiAlH₄, NaBH₄ | 2-(6-bromonaphthalen-2-yl)ethanol |

| Amidation | Ammonia or primary/secondary amines | 2-(6-bromonaphthalen-2-yl)acetamide (or N-substituted amides) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Methyl 2-(6-arylnaphthalen-2-yl)acetate |

| Hydrazinolysis | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 6-bromo-2-naphthoyl hydrazone (from related naphthoate) guidechem.com |

These transformations highlight the synthetic utility of this compound as an intermediate, allowing for the construction of a diverse array of more complex molecular architectures. guidechem.com

Modifications at the Bromo Position (e.g., Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation)

The bromine atom on the naphthalene core is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, thus allowing for the introduction of a diverse range of substituents.

The Suzuki-Miyaura coupling is a particularly powerful and widely used method for C-C bond formation. organic-chemistry.org In this reaction, the bromo-naphthalene scaffold is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govacs.org This methodology has been successfully applied to various bromo-naphthalene precursors to build complex biaryl structures. nih.gov The efficiency of these reactions depends on the choice of catalyst, ligands, base, and solvent system. researchgate.net While phosphine-ligated palladium complexes are common, research has also explored ligand-free palladium systems in environmentally benign solvents like water. researchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving bromo-naphthalene systems.

| Catalyst System | Boron Reagent | Base | Solvent | Key Features |

| Pd(dppf)Cl₂ | Potassium Alkenyltrifluoroborates | Various | Toluene/H₂O | Effective for installing alkenyl substituents. acs.org |

| Pd(OAc)₂ / PCy₃ | Arylboronic Acids | K₃PO₄ | THF | Suitable for a broad range of aryl halides and triflates. organic-chemistry.org |

| Ligand-free Pd | Arylboronic Acids | TBAOH | Water | Offers a sustainable approach with low palladium loadings. researchgate.net |

| Pd on Naphthalene Polymers | Phenylboronic Acid | NaOH | Ethanol/Water | Utilizes a heterogeneous catalyst for easier separation. mdpi.com |

While specific examples for this compound are not extensively detailed in the literature, the reactivity of the bromo-naphthalene core suggests high applicability of other key cross-coupling reactions:

Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the aryl bromide with various amines using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Ullmann Condensation: For C-O bond formation, typically involving the reaction of the aryl bromide with an alcohol or phenol (B47542) in the presence of a copper catalyst.

These reactions collectively provide a robust toolbox for elaborating the 6-position of the naphthalene ring system, enabling the synthesis of a vast library of derivatives.

Transformations of the Methyl Ester Moiety (e.g., Hydrolysis to Acid, Amidation)

The methyl ester group serves as a versatile handle for further synthetic transformations. It can be readily converted into other functional groups, most commonly a carboxylic acid or an amide.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(6-bromonaphthalen-2-yl)acetic acid. This reaction is typically achieved under basic conditions (saponification) using alkali hydroxides like sodium hydroxide or lithium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also a viable method. youtube.com This conversion is a critical step in the synthesis of many active pharmaceutical ingredients, as the carboxylic acid moiety is often essential for biological activity or serves as a precursor for other functional groups.

Amidation: The formation of an amide bond is another crucial transformation, given the prevalence of amides in pharmaceuticals and biologically active molecules. researchgate.net This can be achieved through several routes:

Direct Amidation of the Ester: This involves reacting the methyl ester directly with an amine. The reaction often requires a catalyst to proceed efficiently, as esters are less reactive than other carboxylic acid derivatives. mdpi.com Lanthanum-sodium complexes have been shown to catalyze the amidation of methyl esters under mild, solvent-free conditions. mdpi.com

Two-Step Procedure via the Carboxylic Acid: The more traditional and common method involves first hydrolyzing the ester to the carboxylic acid, as described above. The resulting acid is then coupled with an amine using a coupling reagent (e.g., DCC, HOBt, PyBOP) or after activation to an acid chloride. researchgate.net Zirconium and hafnium-based catalysts have also been developed for the direct amidation of carboxylic acids. mdpi.com

The following table outlines common methods for ester transformations.

| Transformation | Reagents | Product | Key Characteristics |

| Hydrolysis (Saponification) | NaOH or LiOH, then H₃O⁺ | Carboxylic Acid | A high-yielding and standard procedure. |

| Direct Amidation | Amine, La-Na catalyst | Amide | Can be performed under solvent-free conditions. mdpi.com |

| Amidation (via acid) | 1. NaOH, H₃O⁺ 2. Amine, Coupling Reagent | Amide | A highly versatile and widely used method. researchgate.net |

Exploration of Side-Chain Elongation and Cyclization Reactions

Beyond simple functional group interconversion, the acetate (B1210297) side chain can be used in more complex transformations to build new carbon skeletons.

Side-Chain Elongation: A classic method for elongating the side chain by one methylene (B1212753) (-CH₂-) unit is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.org This multi-step process begins with the conversion of the parent carboxylic acid (obtained from hydrolysis of the methyl ester) into an acid chloride. scribd.com The acid chloride then reacts with diazomethane (B1218177) to form an α-diazoketone. nrochemistry.com The crucial step is the subsequent silver-catalyzed Wolff rearrangement of the diazoketone, which expels nitrogen gas to form a ketene (B1206846) intermediate. This ketene is then trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the homologated product, which now has a propanoic acid side chain. organic-chemistry.orgscribd.com While highly effective, this method requires careful handling of the toxic and explosive diazomethane, leading to the development of safer alternatives like trimethylsilyldiazomethane. wikipedia.orgnrochemistry.com

Cyclization Reactions: The 2-acetic acid moiety, particularly after conversion to a more reactive derivative like an acid chloride, can participate in intramolecular cyclization reactions. An intramolecular Friedel-Crafts acylation, promoted by a Lewis acid, could potentially be used to form a new six-membered ring by attacking the electron-rich C-1 or C-3 position of the naphthalene ring. Such reactions are a powerful strategy for constructing polycyclic aromatic systems. nih.govrsc.org The regioselectivity of the cyclization would be influenced by the steric and electronic properties of the naphthalene ring system. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

This compound is an achiral molecule. However, the synthesis of chiral analogs, particularly those with a stereocenter on the side chain, is of significant interest in medicinal chemistry. A prime example is the synthesis of 2-arylpropanoic acids, a class of compounds that includes the highly successful anti-inflammatory drug Naproxen (B1676952). rsc.org The principles used for synthesizing (S)-Naproxen can be directly applied to the potential synthesis of (S)-2-(6-bromonaphthalen-2-yl)propanoic acid.

Key stereoselective approaches include:

Asymmetric Hydrogenation: This is one of the most efficient methods for establishing stereocenters. ajchem-b.comnih.gov It involves the hydrogenation of a prochiral olefin precursor using a chiral transition-metal catalyst, typically based on rhodium or iridium with chiral phosphine ligands. nih.govresearchgate.netrsc.org This method can provide high enantiomeric excess (ee) and is used on an industrial scale. nih.gov

Use of Chiral Auxiliaries: In this approach, a chiral auxiliary is attached to the substrate to direct a subsequent diastereoselective reaction, such as alkylation. smolecule.com For instance, the SAMP/RAMP hydrazone alkylation method involves forming a hydrazone with a chiral auxiliary, performing a diastereoselective deprotonation and alkylation, and then removing the auxiliary to reveal the chiral product. wikipedia.org

Kinetic Resolution: This method involves the separation of a racemic mixture of the final product or a precursor. For example, a racemic alcohol can be esterified with the chiral acid, and the resulting diastereomeric esters can be separated chromatographically. smolecule.com

Catalytic Systems in the Synthesis of the Compound and its Analogs

Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. A variety of catalytic systems are employed across different reaction types.

| Catalyst Type | Reaction | Metals/Reagents | Purpose | Reference |

| Cross-Coupling Catalysts | Suzuki-Miyaura, etc. | Palladium (Pd) | C-C, C-N, C-O bond formation at the bromo position. | nih.gov |

| Hydrogenation Catalysts | Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Stereoselective synthesis of chiral side-chain analogs. | nih.govresearchgate.net |

| Rearrangement Catalysts | Arndt-Eistert (Wolff) | Silver (Ag) | Homologation of the carboxylic acid side chain. | organic-chemistry.org |

| Amidation Catalysts | Direct Amidation | Zirconium (Zr), Hafnium (Hf) | Catalyzes direct amide bond formation from acids/esters. | mdpi.com |

| Lewis Acid Catalysts | Friedel-Crafts | AlCl₃, Triflic Acid | Promotes intramolecular cyclization reactions. | researchgate.net |

The development of these catalytic systems focuses on improving efficiency (turnover number), selectivity (chemo-, regio-, and stereoselectivity), and sustainability (use of non-toxic metals, recyclability). mdpi.com For instance, palladium catalysts supported on polymers have been developed for Suzuki couplings to facilitate catalyst recovery and reuse. mdpi.com

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry provide a framework for designing more environmentally benign and sustainable synthetic processes. researchgate.netmdpi.com The synthesis and derivatization of this compound can be optimized by applying these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions and catalytic hydrogenations are generally high in atom economy compared to stoichiometric reactions that generate significant waste. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. researchgate.net The heavy reliance on palladium, rhodium, and other metal catalysts in the transformations described above aligns with this principle.

Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a process. Efforts are made to replace hazardous organic solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran, or to conduct reactions under solvent-free conditions. researchgate.netmdpi.com

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts that allow reactions to proceed under milder conditions is a key area of research. organic-chemistry.org

Reduce Derivatives: Unnecessary derivatization steps (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as they add steps to the synthesis and generate waste. slideshare.net

The evolution of the industrial synthesis of Naproxen provides a case study in applying green chemistry, where older, less efficient routes were replaced by catalytic processes with higher atom economy and reduced waste. nih.govslideshare.net These same principles are directly applicable to the synthesis and modification of its bromo-analog, this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 2 6 Bromonaphthalen 2 Yl Acetate

The definitive structural confirmation and detailed characterization of Methyl 2-(6-bromonaphthalen-2-yl)acetate rely on a suite of advanced analytical techniques. Beyond simple confirmation of its presence, methods such as high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and advanced mass spectrometry provide in-depth information regarding its conformational properties, solid-state arrangement, and fragmentation behavior.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. aps.org For a molecule like Methyl 2-(6-bromonaphthalen-2-yl)acetate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G* or 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. nih.govnih.gov This "geometry optimization" process finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

A key output of DFT calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Studies on substituted naphthalenes show that the nature and position of substituent groups significantly influence the HOMO-LUMO gap. nih.govresearchgate.net For instance, electron-donating groups like amines tend to decrease the gap, while the effect of halogens and ester groups is more complex. nih.govutq.edu.iq In this compound, the bromine atom and the methyl acetate (B1210297) group would modulate the electronic properties of the naphthalene (B1677914) core. The HOMO is expected to be distributed across the naphthalene ring, while the LUMO may also be localized on the aromatic system. DFT calculations on related 4-aminonaphthalene derivatives have been used to evaluate a range of quantum parameters, including HOMO, LUMO, and the energy gap, to predict their reactivity. researchgate.netjeires.com

Table 1: Representative Calculated Electronic Properties of Naphthalene and a Substituted Derivative using DFT

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| 1-Bromonaphthalene (B1665260) | B3LYP/6-311++G(d,p) | -6.51 | -1.63 | 4.88 |

Note: Data is illustrative and based on calculations for naphthalene samipubco.com and 1-bromonaphthalene nih.gov. The exact values for this compound would require specific calculation.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide very high-accuracy data, particularly for energetic and spectroscopic properties.

For example, both HF and DFT methods have been successfully used to calculate the structural and spectroscopic data for 1-bromonaphthalene. nih.gov These calculations can yield precise bond lengths, bond angles, and, importantly, vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. nih.gov Such high-accuracy calculations are invaluable for confirming molecular structure and understanding the vibrational modes of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insight into conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, the methyl acetate side chain has rotational freedom. MD simulations could explore the accessible conformations of this side chain and determine the most populated shapes in different solvents. This is crucial as the molecule's conformation can influence its physical properties and biological activity. Studies on naphthalene's interaction with water and other solvents have used MD to reveal how solvent molecules arrange around the hydrophobic surface and the nature of these interactions. mdpi.comosti.govnih.gov Such simulations would clarify how solvent choice affects the solubility and stability of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Naphthalene-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Naphthalene derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.commdpi.comresearchgate.net

A QSAR model for a series of naphthalene-based compounds, including this compound, would involve calculating a set of molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., partition coefficient, log P). For instance, a QSAR study on substituted naphthalen-1-yl-acetic acid hydrazides found that antimicrobial activity was strongly correlated with log P and HOMO energy. nih.gov By correlating these descriptors with experimentally measured biological activity, a predictive model can be built to estimate the activity of new, untested compounds and guide the design of more potent molecules. nih.gov

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energy of transition states—the high-energy structures that connect reactants, intermediates, and products.

The synthesis of this compound involves several steps, such as bromination of the naphthalene ring and esterification. DFT calculations can be used to model these reaction steps. For example, theoretical studies on the oxidation of naphthalene by hydroxyl radicals have successfully elucidated the reaction pathways, calculated activation energies, and predicted the most likely products, showing good agreement with experimental results. acs.orgcopernicus.orgcopernicus.org Similarly, the regioselectivity of benzannulation reactions to form substituted naphthalenes has been explained by analyzing DFT-calculated transition states. researchgate.net Applying these methods to the synthesis of this compound would provide a detailed, atomistic understanding of the reaction mechanism, helping to optimize reaction conditions.

Prediction of Spectroscopic Parameters from First Principles

One of the most practical applications of quantum mechanical calculations is the prediction of spectroscopic parameters. By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, computational methods can generate theoretical spectra that aid in the interpretation of experimental data from techniques like FTIR, Raman, and NMR spectroscopy.

For instance, a detailed study on 1-bromonaphthalene used DFT (B3LYP/6-311++G(d,p)) to calculate its vibrational frequencies. nih.gov The calculated frequencies, after applying a scaling factor to account for systematic errors, showed excellent agreement with the experimental FTIR and FT-Raman spectra, allowing for a complete and confident assignment of every vibrational mode. nih.gov Similar accuracy has been achieved in predicting the ¹⁹F NMR spectrum of octafluoronaphthalene. nih.gov A similar computational study on this compound would predict its characteristic IR, Raman, ¹H-NMR, and ¹³C-NMR spectra, providing a valuable reference for its synthesis and characterization.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Bromonaphthalene

| Experimental FT-Raman | Experimental FTIR | Calculated (B3LYP/6-311++G(d,p)) | Vibrational Assignment |

|---|---|---|---|

| 3058 | 3057 | 3060 | C-H stretch |

| 1590 | 1589 | 1591 | C-C stretch |

| 1363 | 1362 | 1363 | C-C stretch |

| 1245 | 1244 | 1246 | C-H in-plane bend |

| 775 | 776 | 776 | C-H out-of-plane bend |

| 515 | 516 | 515 | C-Br stretch |

Note: Data adapted from a study on 1-bromonaphthalene nih.gov to illustrate the accuracy of first-principles spectroscopic prediction.

Exploration of Biological and Biochemical Interactions Mechanistic Focus Only

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Until research specifically investigating the biological and biochemical properties of "Methyl 2-(6-bromonaphthalen-2-yl)acetate" is conducted and published, a scientifically accurate and detailed article on this subject cannot be produced.

Biophysical Characterization of Binding Events

There is no available research on the biophysical characterization of binding events for this compound. Techniques such as fluorescence quenching and isothermal titration calorimetry, which are instrumental in determining binding affinities and thermodynamic parameters of protein-ligand interactions, have not been reported for this compound.

Structural Biology Approaches

Similarly, the scientific literature lacks information on the structural biology of this compound. There are no published studies on co-crystallization with target proteins or Cryo-EM analyses that would provide insights into its three-dimensional structure when bound to a biological target.

In Vivo Mechanistic Studies in Model Organisms

Pharmacological Target Validation in Animal Models

While naphthalene (B1677914) acetic acid (NAA) and its derivatives are well-documented for their auxin-like activity in plants, specific studies validating the pharmacological targets of this compound in any animal or plant models are not available. cyclebiostimulants.comwikipedia.orgplantgrowthhormones.comnih.govresearchgate.net The core structure of naphthalene is a recognized scaffold in medicinal chemistry, with various derivatives showing a wide range of biological activities. ekb.egnih.govresearchgate.netnih.govmdpi.com However, direct evidence linking this compound to a specific pharmacological target through in vivo validation is missing.

Elucidation of Biological Pathways in Lower Organisms

There is a lack of research on the elucidation of biological pathways affected by this compound in lower organisms. Such studies are crucial for understanding the compound's mechanism of action at a cellular level.

Applications in Chemical Research and Material Sciences

Precursor in Organic Synthesis for Complex Molecules

The presence of both a halogen and an ester functional group allows for sequential and selective reactions, making Methyl 2-(6-bromonaphthalen-2-yl)acetate a useful starting point for the synthesis of more elaborate molecular architectures.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. researchgate.net Naphthalene (B1677914) itself is the simplest PAH. wikipedia.org Derivatives such as this compound are potential starting materials for the synthesis of larger, more complex PAHs and other fused-ring systems. researchgate.net The bromine atom can participate in carbon-carbon bond-forming reactions, such as Suzuki or Stille coupling, to attach other aromatic or aliphatic groups. nih.govresearchgate.net Subsequent intramolecular cyclization reactions can then be employed to create additional fused rings. acs.orgnih.gov For instance, the bromo-naphthalene core could be coupled with a suitably functionalized phenyl group, followed by an intramolecular cyclization to form a benzo[a]fluorene or a related fused system. rsc.org The methyl acetate (B1210297) group can also be manipulated to facilitate cyclization reactions, for example, through condensation reactions. google.com

Table 1: Examples of Cross-Coupling Reactions for C-C Bond Formation This table presents representative cross-coupling reactions that could be applied to this compound, based on reactions of similar bromo-aromatic compounds.

| Reaction Name | Catalyst | Coupling Partner | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) complexes | Organoboron compounds | Aryl- or alkyl-substituted naphthalene |

| Stille Coupling | Palladium(0) complexes | Organotin compounds | Aryl-, vinyl-, or alkyl-substituted naphthalene |

| Heck Coupling | Palladium catalyst | Alkenes | Alkenyl-substituted naphthalene |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in medicinal chemistry and materials science. amazonaws.com this compound can serve as a precursor for the synthesis of various naphthalene-fused heterocycles. The bromine atom can be substituted by nitrogen, oxygen, or sulfur nucleophiles to initiate the formation of a heterocyclic ring. For example, reaction with an amine could be the first step towards the synthesis of a naphtho[2,3-g]indole or a similar nitrogen-containing heterocycle. mdpi.com The methyl acetate group can also be a key reactive site for building heterocyclic rings, for instance, through reactions with hydrazines to form pyridazinone rings, or with other difunctional reagents to construct a variety of five- or six-membered heterocyclic systems fused to the naphthalene core. researchgate.net

Scaffold for Ligand Design in Catalysis (e.g., in Cross-Coupling Reactions)

The development of new ligands is crucial for advancing the field of homogeneous catalysis. researchgate.net The rigid naphthalene scaffold present in this compound makes it an attractive platform for the design of novel ligands. ijpsjournal.com The bromine atom can be replaced with a phosphine (B1218219), amine, or other coordinating group through nucleophilic substitution or cross-coupling reactions. nih.gov The methyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional group capable of coordinating to a metal center. mdpi.com By introducing two or more coordinating groups onto the naphthalene backbone, bidentate or multidentate ligands can be synthesized. Such ligands can then be complexed with transition metals like palladium, rhodium, or iridium to form catalysts for a variety of organic transformations, including cross-coupling reactions. youtube.com The defined geometry of the naphthalene scaffold can impart specific steric and electronic properties to the resulting metal complex, potentially leading to high catalytic activity and selectivity.

Role in Functional Material Development

The photophysical and electronic properties of the naphthalene ring system make it a desirable component in a range of functional organic materials. lifechemicals.comuniv-smb.fr

Naphthalene and its derivatives are known for their fluorescence, making them useful as building blocks for fluorescent probes and sensors. nih.gov The electronic properties of the naphthalene core in this compound can be tuned by replacing the bromine atom with various electron-donating or electron-withdrawing groups via cross-coupling reactions. rsc.orgacs.orgrsc.org This allows for the synthesis of a library of naphthalene-based compounds with a range of emission wavelengths and quantum yields. researchgate.netsamipubco.com Furthermore, the extended π-system of naphthalene is beneficial for charge transport, making naphthalene derivatives promising candidates for use in organic semiconductors. alfa-chemistry.com Materials based on naphthalene diimides, for example, have been investigated as n-type organic semiconductors. gatech.edunih.govd-nb.info It is conceivable that derivatives of this compound could be incorporated into larger conjugated systems for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.netresearchgate.net

Table 2: Potential Optoelectronic Applications of Naphthalene Derivatives This table outlines potential applications for materials derived from this compound, based on the known properties of other naphthalene-based functional materials.

| Application Area | Desired Property | Potential Modification of this compound |

|---|---|---|

| Fluorescent Probes | High quantum yield, sensitivity to environment | Substitution of bromine with fluorophoric or analyte-binding groups |

| Organic Semiconductors | Good charge carrier mobility, stability | Incorporation into extended π-conjugated systems via cross-coupling at the bromine position |

Naphthalene-containing polymers have been investigated for a variety of applications, including as catalytic supports and for gas adsorption. mdpi.comresearchgate.netacs.orgmdpi.com The difunctional nature of this compound allows for its potential use as a monomer in polymerization reactions. For example, the bromine atom could be used in cross-coupling polymerization reactions, such as Suzuki polycondensation, to form conjugated polymers. The methyl acetate group could be converted to other polymerizable functionalities, such as a hydroxyl or amino group, which could then participate in condensation polymerizations to form polyesters or polyamides. The incorporation of the rigid naphthalene unit into the polymer backbone would be expected to influence the material's thermal stability, mechanical properties, and processability.

Probes for Mechanistic Studies in Chemical Biology

While direct, widespread application of this compound as a standalone probe in chemical biology is not extensively documented in peer-reviewed literature, its chemical structure makes it a highly valuable precursor and foundational scaffold for the rational design of sophisticated molecular probes. Its utility in mechanistic studies arises from the inherent properties of its naphthalene core and the reactive handles provided by its substituents, which allow for its elaboration into more complex, function-oriented molecules.

The specific substitution pattern of this compound offers strategic advantages for synthesizing targeted probes:

The Bromine Atom: The bromine substituent at the C-6 position serves as a versatile synthetic handle. It can be readily transformed or replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the attachment of recognition elements or other functional groups. guidechem.comacs.org This enables the construction of probes designed to interact specifically with target biomolecules such as proteins, enzymes, or nucleic acids. By attaching a recognition moiety, the naphthalene scaffold can be directed to a specific location within a cell, allowing for the study of localized biological processes.

The Methyl Acetate Group: The methyl acetate group at the C-2 position provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines or alcohols on other molecules of interest. Alternatively, the ester can be reduced or otherwise transformed. This functionality is crucial for linking the naphthalene fluorophore to peptides, drugs, or other biologically active components. For instance, a similar strategy is employed in creating "cell trappable" probes, where an acetoxymethyl ester group is used to increase cell permeability, and subsequent intracellular cleavage by esterases traps the fluorescent probe inside the cell. nih.gov

The development of probes from naphthalene-based scaffolds is an active area of research. For example, derivatives have been designed to selectively detect specific amino acids like cysteine, monitor pH changes within organelles like mitochondria, or quantify the activity of enzymes such as γ-glutamyl transpeptidase. rsc.orgrsc.orgnih.gov These probes often work on principles like photo-induced electron transfer (PET) or other mechanisms where interaction with the target analyte modulates the fluorescence output of the naphthalene core, leading to a detectable "turn-on" or "turn-off" signal. researchgate.netrsc.org

In essence, this compound is best understood as a key building block in the toolbox of medicinal and chemical biologists. Its value lies in its potential to be systematically modified to generate novel chemical tools for interrogating complex biological mechanisms. The study of structure-activity relationships in the final probe molecules, for which this compound serves as a precursor, provides indirect but crucial mechanistic insights. guidechem.com

Analytical Method Development and Research Tools

Advanced Chromatographic Techniques for Purity, Isomer Separation, and Quantitative Analysis in Research Samples

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For "Methyl 2-(6-bromonaphthalen-2-yl)acetate," various chromatographic methods are employed to ensure purity, identify impurities, and, if necessary, separate isomers.

While "this compound" itself is not chiral, derivatives or related precursors in a synthetic pathway may be. In such cases, or if a chiral center were introduced, determining the enantiomeric excess (ee) would be critical. Chiral compounds, or enantiomers, are non-superimposable mirror images with identical physical properties, which makes their separation impossible with standard chromatographic techniques. wisc.edu

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. wisc.edu The determination of enantiomeric excess is commonly performed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). semanticscholar.org For analogous compounds, specialized columns like CHIRALPAK® have been successfully used to resolve enantiomers, highlighting a potential methodology if a chiral variant of the target compound were synthesized. semanticscholar.org

Table 1: Representative Chiral HPLC Conditions for Naphthalene-Containing Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | CHIRALPAK® IA | semanticscholar.org |

| Mobile Phase | 5% isopropanol (B130326) in hexane | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection | UV at 254 nm | semanticscholar.org |

HPLC is a primary technique for assessing the purity and quantifying the amount of "this compound" in a sample. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. Method development involves optimizing various parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.

The development process for a quantitative HPLC method would include:

Column Selection : A C18 column is a common starting point for non-polar to moderately polar analytes. nih.gov

Mobile Phase Optimization : A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.gov

Detector Wavelength Selection : The UV detector wavelength is set to the absorbance maximum of the naphthalene (B1677914) ring system to ensure high sensitivity.

Validation : The method would be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness. bibliotekanauki.pl

Table 2: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas chromatography is suitable for analyzing thermally stable and volatile compounds. Given its molecular weight and structure, "this compound" can be analyzed by GC, typically for assessing the presence of volatile impurities or residual solvents from its synthesis. bibliotekanauki.pl

GC method development focuses on:

Column Choice : A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) is generally effective.

Temperature Programming : The oven temperature is ramped to elute compounds based on their boiling points. bibliotekanauki.pl A typical program starts at a lower temperature to separate volatile solvents and then increases to elute the main compound and any higher-boiling impurities. bibliotekanauki.pl

Injector and Detector Temperatures : These are set high enough to ensure rapid vaporization of the sample and prevent condensation, respectively. bibliotekanauki.pl The Flame Ionization Detector (FID) is commonly used for its robust response to organic compounds.

Table 3: Illustrative GC Method Parameters

| Parameter | Description | Source |

|---|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) | |

| Carrier Gas | Helium or Nitrogen | bibliotekanauki.pl |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | |

| Injector Temperature | 270 °C | bibliotekanauki.pl |

| Detector (FID) Temp | 290 °C | bibliotekanauki.pl |

| Injection Mode | Split (e.g., 20:1) | |

Hyphenated Techniques for Structural and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both qualitative and quantitative information, making them invaluable for structural elucidation and reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying the target compound and characterizing impurities or byproducts formed during its synthesis.

LC-MS : This is particularly useful for analyzing the crude reaction mixture to confirm the presence of the desired product and identify any non-volatile intermediates or side-products. The liquid chromatograph separates the components, which are then ionized (e.g., by Electrospray Ionization, ESI) and analyzed by the mass spectrometer. nih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of "this compound," and its fragmentation pattern can be used to verify the structure. nih.gov

GC-MS : This technique is ideal for identifying volatile and semi-volatile components. The gas chromatograph provides separation, and the resulting mass spectra serve as a chemical fingerprint, allowing for the identification of known impurities by comparison to spectral libraries and the characterization of unknown compounds through analysis of their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for unambiguous structure elucidation. For "this compound," ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. semanticscholar.org

Beyond final product characterization, NMR is highly effective for real-time or near-real-time reaction monitoring. rsc.org By taking periodic samples from the reaction mixture and analyzing them by ¹H NMR, the disappearance of starting materials and the appearance of the product can be tracked. The inclusion of a known amount of an internal standard, such as 1,3,5-trimethoxybenzene, allows for the quantitative determination of the reaction yield directly from the NMR spectrum without the need for product isolation. rsc.org This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst loading. rsc.org The application of NMR to metabolomics would only be relevant if the compound were studied within a biological system, which is outside the current scope.

Table 4: Application of Analytical Techniques for Compound Analysis

| Technique | Primary Application | Information Obtained | Source |

|---|---|---|---|

| HPLC | Purity assessment and quantification | Percentage purity, concentration of analyte | nih.govresearchgate.net |

| GC | Residual solvent and volatile impurity analysis | Identity and quantity of volatile components | bibliotekanauki.pl |

| LC-MS | Product identification and impurity profiling | Molecular weight and structure of non-volatile components | nih.gov |

| GC-MS | Identification of volatile byproducts | Molecular weight and structure of volatile components |

| NMR | Structural elucidation and reaction monitoring | Unambiguous molecular structure, reaction conversion, and yield | semanticscholar.orgrsc.org |

Spectrophotometric and Fluorimetric Methods for Detection and Quantification in Research Settings

The analysis of naphthalene derivatives, including this compound, in research settings frequently employs spectrophotometric and fluorimetric methods due to their sensitivity, selectivity, and accessibility. nih.gov These techniques are predicated on the inherent photophysical properties of the naphthalene core, which are modulated by the type and position of substituents. mdpi.comnih.gov

Ultraviolet-visible (UV-Vis) spectrophotometry is a fundamental technique for the quantitative analysis of aromatic compounds. The naphthalene ring system exhibits strong ultraviolet absorption due to π-π* electronic transitions. researchgate.net The introduction of substituents, such as the bromo and methyl acetate (B1210297) groups in this compound, is expected to cause bathochromic (red) shifts in the absorption maxima compared to unsubstituted naphthalene. mdpi.comnih.gov This is due to the extension of the conjugated π-electron system and the influence of the electron-withdrawing bromo group and the ester functionality. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Fluorimetric methods offer enhanced sensitivity and selectivity for the detection and quantification of fluorescent compounds. nih.gov Naphthalene and many of its derivatives are naturally fluorescent, exhibiting characteristic emission spectra upon excitation with UV light. nih.govnasa.gov The fluorescence properties, including the excitation and emission maxima, quantum yield, and fluorescence lifetime, are highly dependent on the molecular structure and the local environment. mdpi.comnih.govacs.org The presence of a heavy atom like bromine in this compound can influence the fluorescence through the heavy-atom effect, which may lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. However, the rigid naphthalene core generally ensures that many of its derivatives remain fluorescent. nih.gov

Fluorimetric quantification is analogous to spectrophotometry, where the intensity of fluorescence emission at a specific wavelength is proportional to the concentration of the analyte. The high sensitivity of fluorimetry makes it particularly suitable for trace-level analysis.

Below is an interactive data table summarizing the typical photophysical properties of substituted naphthalenes, which can be considered representative for estimating the behavior of this compound.

| Property | Typical Value for Substituted Naphthalenes | Expected Influence on this compound |

| Absorption Maximum (λmax) | 250-350 nm | Bathochromic shift due to bromo and acetate groups |

| Molar Absorptivity (ε) | 1,000-10,000 L·mol⁻¹·cm⁻¹ | Dependent on the specific electronic transitions |

| Excitation Maximum (λex) | 280-380 nm | Corresponds to the absorption maxima |

| Emission Maximum (λem) | 320-450 nm | Stokes shift observed from the excitation maximum |

| Fluorescence Quantum Yield (ΦF) | 0.1-0.8 | Potentially reduced by the heavy-atom effect of bromine |

| Fluorescence Lifetime (τF) | 1-100 ns | Influenced by substituent effects and quenching processes |

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening in Research

In contemporary chemical and biological research, there is a growing demand for analytical platforms that can perform rapid and efficient screening of large numbers of compounds. nih.govnih.gov Microfluidic and miniaturized analytical platforms have emerged as powerful tools for high-throughput screening (HTS), offering significant advantages over traditional macroscale techniques. rsc.orgtue.nl While specific applications for this compound are not extensively documented, the principles of these technologies are directly applicable to research involving this and related compounds.

Microfluidic devices, often referred to as "lab-on-a-chip" systems, enable the manipulation of minute volumes of fluids in channels with dimensions on the micrometer scale. mdpi.com This miniaturization leads to several key benefits for high-throughput screening:

Low Sample and Reagent Consumption: The small volumes (nanoliters to picoliters) required for analysis significantly reduce the consumption of valuable samples and expensive reagents. nih.gov

Rapid Analysis Times: The short diffusion distances and high surface-area-to-volume ratios in microchannels facilitate rapid mixing and heat transfer, leading to faster reaction rates and shorter analysis times. nih.gov

High Throughput: The potential for parallel processing and automation allows for the screening of thousands or even millions of compounds in a short period. mdpi.com

Precise Control: Microfluidic systems offer precise control over experimental parameters such as flow rates, concentrations, and reaction times. nih.gov

For research involving this compound, microfluidic platforms could be employed for a variety of high-throughput screening applications. For instance, in the synthesis and optimization of derivatives of this compound, microreactors can be used to rapidly screen different reaction conditions (e.g., catalysts, solvents, temperatures) to maximize yield and purity. mdpi.com

Droplet-based microfluidics is a particularly promising approach for HTS. rsc.org In this technique, discrete droplets of one immiscible fluid are generated in a continuous flow of another. Each droplet can act as an independent microreactor, encapsulating cells, reagents, or the compound of interest. This allows for the parallel execution of a massive number of individual experiments. For example, a library of compounds structurally related to this compound could be encapsulated in droplets and screened for their biological activity against a specific target.

The following interactive data table outlines the key features and advantages of microfluidic platforms for high-throughput screening in the context of research on compounds like this compound.

| Feature | Description | Advantage for Research |

| Miniaturization | Analysis performed in microscale channels and droplets. | Reduces consumption of synthesized compounds and reagents. |

| Automation | Integration of fluid handling, mixing, and detection on a single chip. | Enables unattended operation and high-throughput capabilities. |

| Parallelization | Ability to perform multiple experiments simultaneously in parallel channels or droplets. | Drastically increases the speed of screening large compound libraries. |

| Integration of Detection | On-chip integration of detection methods like fluorescence or mass spectrometry. | Provides real-time analysis and reduces the need for offline measurements. |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction or Material Design

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize how we discover and utilize molecules. rjptonline.org For Methyl 2-(6-bromonaphthalen-2-yl)acetate, AI and machine learning (ML) offer powerful tools to predict its reactivity and to design novel materials with tailored properties.

Machine learning algorithms, particularly random forest models and neural networks, can be trained on large datasets of chemical reactions to predict the outcomes of transformations involving the bromo-naphthalene core. princeton.edu By inputting descriptors of the reactants, catalysts, and conditions, these models can forecast reaction yields and identify optimal pathways for the synthesis of complex derivatives. rjptonline.orgprinceton.edu This predictive power can significantly accelerate the exploration of this compound's chemical space, reducing the need for extensive empirical screening. princeton.edu For instance, an AI model could predict the success of various cross-coupling reactions at the bromine position, a common transformation for aryl bromides. wikipedia.org

In the realm of material design, machine learning can be employed to screen virtual libraries of materials derived from this compound for specific properties. nih.gov By correlating molecular structure with functional attributes, AI can identify promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The naphthalene (B1677914) core is a well-known chromophore, and modifications guided by ML could fine-tune its photophysical properties. acs.org

Table 1: Hypothetical AI-Predicted Success Rates for Cross-Coupling Reactions

| Cross-Coupling Partner | Catalyst System | Predicted Yield (%) | Confidence Score |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 92 | 0.95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 88 | 0.92 |

| Indole | Pd(OAc)₂ / XPhos | 75 | 0.85 |

Exploration of Novel Reactivity and Unconventional Transformations of the Bromo-Naphthalene and Acetate (B1210297) Moieties

Beyond established transformations, future research will likely delve into the novel and unconventional reactivity of both the bromo-naphthalene and the acetate functionalities of this compound.

The bromine atom on the naphthalene ring is a versatile handle for a wide array of chemical modifications. While Suzuki, Heck, and Buchwald-Hartwig couplings are standard, emerging research is focused on more intricate transformations. This includes exploring its participation in photoredox catalysis, which can enable previously inaccessible reaction pathways under mild conditions. Furthermore, the regioselective polybromination of the naphthalene core, followed by selective de-bromination, could lead to a diverse range of poly-functionalized naphthalene derivatives. arkat-usa.orgresearchgate.netresearchgate.net

The methyl acetate group also presents opportunities for innovative chemical transformations. While hydrolysis and amidation are common, more unconventional reactions could be explored. For example, decarbonylative cross-coupling reactions could transform the ester into other functional groups, offering a new disconnection approach in synthetic planning. acs.org Additionally, the selective monoarylation of the acetate enolate using aryl chlorides represents another advanced synthetic strategy. nih.gov

Table 2: Potential Unconventional Transformations

| Moiety | Reaction Type | Potential Product Class |

|---|---|---|

| Bromo-Naphthalene | Photoredox-mediated C-H activation | Annulated Naphthalene Systems |

| Bromo-Naphthalene | Regioselective polybromination/debromination | Isomerically pure di- and tri-bromonaphthalenes |

| Acetate | Decarbonylative coupling | Naphthyl-substituted alkanes |

Expansion of Biological Application Domains with a Focus on Fundamental Mechanisms (non-therapeutic)

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govbiointerfaceresearch.com While this article excludes therapeutic applications, the exploration of this compound and its derivatives in fundamental biological research is a promising avenue.

Derivatives of this compound could be designed as molecular probes to study biological processes. For example, by attaching a fluorescent tag through the bromine or acetate group, the resulting molecule could be used to visualize specific cellular compartments or to track the localization of proteins. The lipophilic nature of the naphthalene core can facilitate cell membrane permeability, a desirable trait for intracellular probes.

Furthermore, the unique electronic properties of the naphthalene ring system can be exploited to design sensors for biologically relevant analytes. acs.org The binding of a target molecule could induce a change in the fluorescence or electrochemical properties of a this compound derivative, allowing for its detection and quantification. Such research would focus on understanding the fundamental principles of molecular recognition and signaling at the biological interface. Naphthalene derivatives have shown a wide range of biological activities, which suggests their potential as tools in biological research. ijpsjournal.comresearchgate.net

Sustainable Synthesis and Circular Economy Principles in its Production and Derivatization

The chemical industry is increasingly moving towards more sustainable practices, and the synthesis of this compound and its derivatives is no exception. chemiehoch3.de Future research will likely focus on developing greener synthetic routes and incorporating principles of the circular economy. kaizen.comkochmodular.com

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with more benign alternatives, and the development of catalytic processes that minimize waste. renewablematter.eu For instance, exploring mechanochemical synthesis methods could reduce the reliance on bulk solvents. The principles of a circular economy aim to keep resources in use for as long as possible, promoting reuse, recycling, and regeneration. ellenmacarthurfoundation.org

In the context of this compound, this could involve designing derivatives that are more easily recyclable or biodegradable after their intended use. Another aspect is the valorization of byproducts from its synthesis or derivatization, turning waste streams into valuable chemical feedstocks. The adoption of a circular approach in the production of fine chemicals is essential for long-term sustainability. renewablematter.eu

Multidisciplinary Research Collaborations Leveraging the Compound's Unique Attributes

The full potential of this compound can best be unlocked through multidisciplinary collaborations. Its unique combination of a rigid aromatic core, a modifiable bromine atom, and a versatile acetate group makes it an attractive platform for researchers across various fields.

Table 3: Potential Multidisciplinary Collaborations

| Collaborating Fields | Research Focus | Potential Outcome |

|---|---|---|

| Organic Chemistry & Materials Science | Design and synthesis of novel organic semiconductors | High-performance electronic devices |

| Chemical Biology & Nanoscience | Development of functionalized nanoparticles for bioimaging | Advanced diagnostic tools |

| Supramolecular Chemistry & Polymer Science | Creation of self-assembling materials with ordered nanostructures | Smart materials with responsive properties |

For example, collaborations between organic chemists and materials scientists could lead to the development of novel liquid crystals or polymers with unique optical and electronic properties. openaccessjournals.com Chemical biologists could work with nanoscientists to attach derivatives of this compound to nanoparticles for applications in bioimaging and sensing. mdpi.com Supramolecular chemists could explore the self-assembly of its derivatives into complex, functional architectures. The synergy between different scientific disciplines will be crucial in uncovering the novel applications of this versatile chemical compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(6-bromonaphthalen-2-yl)acetate?

- Methodological Answer : The compound is synthesized via esterification of 2-(6-bromonaphthalen-2-yl)acetic acid (CAS 32721-06-5) with methanol. Typical protocols involve:

- Catalysts : Acid catalysis (e.g., concentrated H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide).

- Conditions : Reflux in anhydrous methanol under inert atmosphere (N₂/Ar) for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Key Considerations : Monitor reaction progress by TLC or HPLC. Yield optimization may require adjusting solvent polarity or catalyst loading, as seen in analogous ester syntheses .

Q. How is this compound structurally characterized?

- Methodological Answer :

- X-ray Crystallography :

- Data Collection : Single-crystal diffraction at low temperature (e.g., 100 K) to minimize disorder.

- Structure Solution : Use SHELXT for automated space-group determination and initial phase estimation.

- Refinement : SHELXL for full-matrix least-squares refinement, addressing thermal parameters and hydrogen bonding.

- Validation : R-factor convergence (<5%), analysis of residual electron density maps.

- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams (e.g., bond lengths/angles).

- Complementary Techniques : ¹H/¹³C NMR for solution-phase confirmation; FT-IR for ester carbonyl (~1740 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation.

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; consult physician if irritation persists .

- Eye Exposure : Rinse with saline for 15 minutes; seek medical attention.

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.

- Storage : –20°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

- Methodological Answer :

- Disorder Handling : Use PART instructions in SHELXL to model split positions or occupational disorders.

- Twinning Detection : Test for twinning via R(int) values >5% or Hooft parameter analysis. Apply TWIN/BASF commands in SHELXL .

- Validation Tools : Check PLATON ADDSYM for missed symmetry; compare with similar structures (e.g., bromonaphthalene derivatives ).

Q. What strategies optimize reaction yields in esterification of sterically hindered substrates?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. coupling agents (EDC/HOBt).

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.

- Microwave Assistance : Reduce reaction time (30–60 mins) with controlled temperature (80–100°C).

- Kinetic Modeling : Apply methods from reactive distillation studies (e.g., methyl acetate production ) to predict equilibrium shifts.

Q. How do computational predictions (e.g., LogP, polar surface area) compare with experimental data for this compound?

- Methodological Answer :

- Computational Tools :

- LogP : Calculate via JChem (e.g., predicted LogP = 0.93 at pH 7.4).

- Polar Surface Area (PSA) : Use Schrödinger’s QikProp or PubChem descriptors .

- Experimental Validation :

- LogP : Determine via HPLC (C18 column, methanol/water gradient) and compare with calculated values.

- PSA : Derive from crystallographic data (e.g., hydrogen-bonding motifs ).

- Discrepancy Analysis : Adjust computational models for bromine’s inductive effects or ester group solvation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.